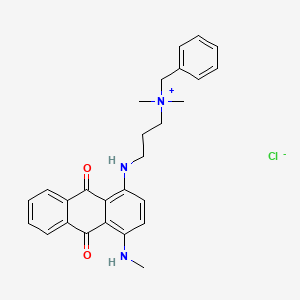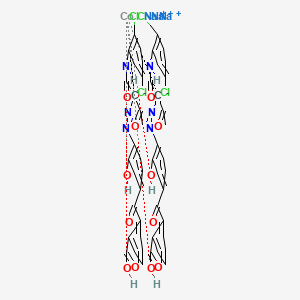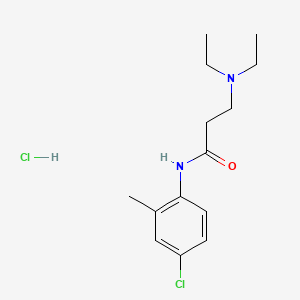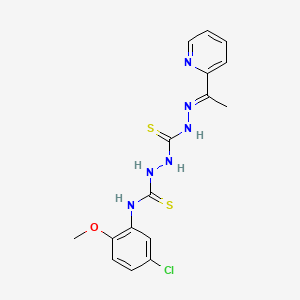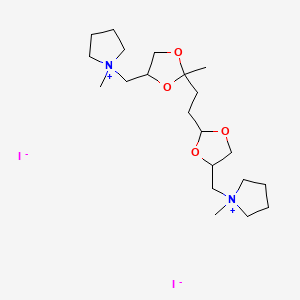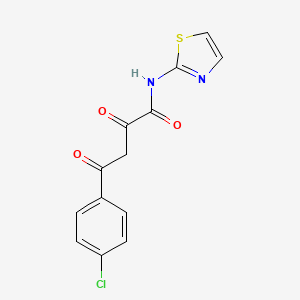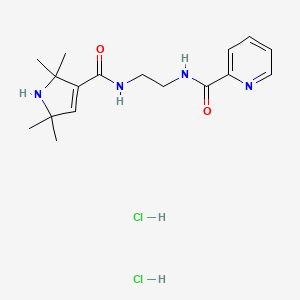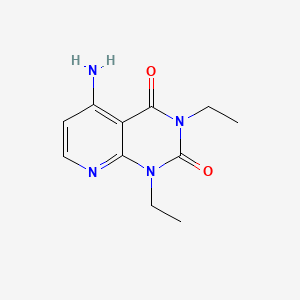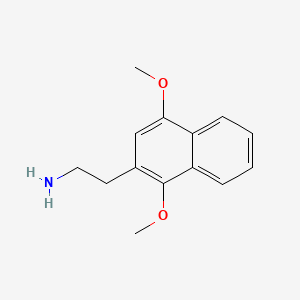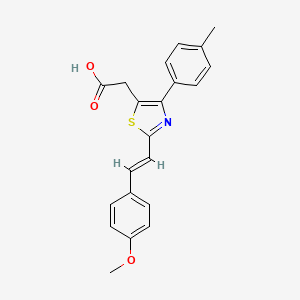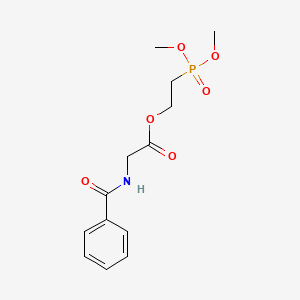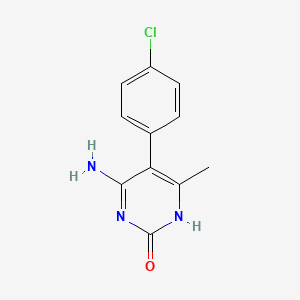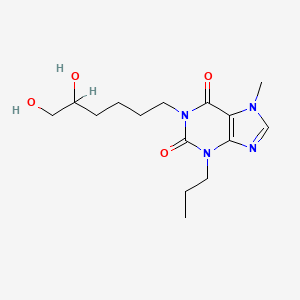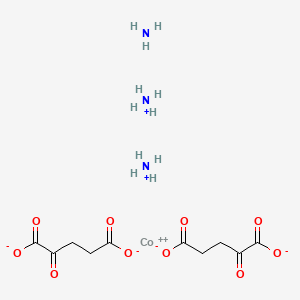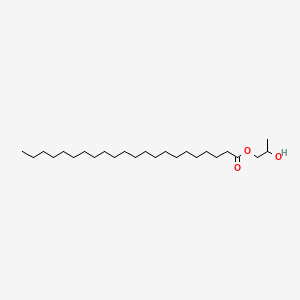
Propylene glycol 1-behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene glycol 1-behenate is an ester formed from propylene glycol (1,2-propanediol) and behenic acid (n-docosanoic acid). This compound is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its emollient and surfactant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylene glycol 1-behenate is typically synthesized through the esterification of propylene glycol with behenic acid. The reaction involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and water is continuously removed to ensure the reaction proceeds efficiently. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Propylene glycol 1-behenate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and behenic acid.
Oxidation: The propylene glycol moiety can be oxidized to form propylene oxide or other oxidation products.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Propylene glycol and behenic acid.
Oxidation: Propylene oxide and other oxidation products.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Propylene glycol 1-behenate has several scientific research applications, including:
Cosmetics: Used as an emollient and surfactant in skin care formulations to improve skin hydration and texture.
Pharmaceuticals: Acts as a penetration enhancer in transdermal drug delivery systems, improving the absorption of active pharmaceutical ingredients through the skin.
Biomedical Research: Used in optical clearing agents to enhance the optical clarity of biological tissues for imaging applications.
Industrial Applications: Employed in the formulation of lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of propylene glycol 1-behenate primarily involves its ability to interact with the lipid layers of the skin or other biological membranes. It acts as an emollient by forming a protective barrier on the skin, reducing water loss and improving skin hydration. In transdermal drug delivery, it enhances the penetration of active ingredients by disrupting the lipid structure of the stratum corneum, allowing for better absorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propylene glycol monostearate
- Propylene glycol monooleate
- Propylene glycol monopalmitate
Comparison
Propylene glycol 1-behenate is unique due to its long-chain behenic acid moiety, which provides superior emollient properties compared to shorter-chain esters like propylene glycol monostearate or monooleate. This makes it particularly effective in applications requiring long-lasting skin hydration and barrier protection .
Propriétés
Numéro CAS |
3539-32-0 |
|---|---|
Formule moléculaire |
C25H50O3 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
2-hydroxypropyl docosanoate |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(27)28-23-24(2)26/h24,26H,3-23H2,1-2H3 |
Clé InChI |
VDJAHYCCXYNHDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


